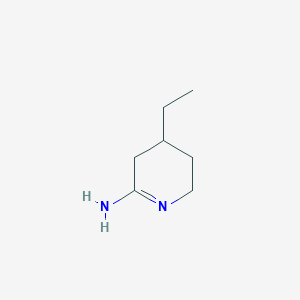
4-Ethyl-3,4,5,6-tetrahydropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-piperidinimine is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon and an imine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-piperidinimine can be achieved through several methods. One common approach involves the reductive amination of 4-ethylpiperidine with an appropriate amine source under hydrogenation conditions. This reaction typically employs a catalyst such as palladium on carbon (Pd/C) and is carried out under mild temperatures and pressures .
Industrial Production Methods: In an industrial setting, continuous-flow synthesis methods are often preferred due to their efficiency and scalability. For instance, the reductive amination process can be conducted in a micro fixed-bed reactor, which allows for enhanced mass transfer and reduced reaction times . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-piperidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed under hydrogenation conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of 4-Ethyl-2-piperidinimine.
Reduction: 4-Ethyl-2-piperidinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2-piperidinimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-piperidinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
Piperidine: A basic structure without the ethyl and imine groups.
4-Methyl-2-piperidinimine: Similar structure with a methyl group instead of an ethyl group.
2,6-Dimethylpiperidine: Contains two methyl groups at positions 2 and 6.
Uniqueness: 4-Ethyl-2-piperidinimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the imine functionality allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
165384-45-2 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
4-ethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-2-6-3-4-9-7(8)5-6/h6H,2-5H2,1H3,(H2,8,9) |
InChI Key |
CTTYZHUIOUHYSM-UHFFFAOYSA-N |
SMILES |
CCC1CCN=C(C1)N |
Canonical SMILES |
CCC1CCN=C(C1)N |
Synonyms |
2-Pyridinamine,4-ethyl-3,4,5,6-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















